molecular formula C9H7BrO4 B2774746 Methyl 4-bromo-5-formyl-2-hydroxybenzoate CAS No. 2219371-35-2

Methyl 4-bromo-5-formyl-2-hydroxybenzoate

Cat. No.: B2774746
CAS No.: 2219371-35-2
M. Wt: 259.055
InChI Key: NJDWAEAOFYHXTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-5-formyl-2-hydroxybenzoate is an organic compound with the molecular formula C9H7BrO4 and a molecular weight of 259.06 g/mol It is a derivative of benzoic acid, featuring a bromine atom, a formyl group, and a hydroxyl group on the benzene ring, along with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-5-formyl-2-hydroxybenzoate typically involves the bromination of methyl 2-hydroxybenzoate followed by formylation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the bromination process. The formylation step can be achieved using formylating agents like formic acid or formyl chloride under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-formyl-2-hydroxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-bromo-5-formyl-2-hydroxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-formyl-2-hydroxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, while the bromine atom can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-2-hydroxybenzoate
  • Methyl 2-bromo-5-hydroxybenzoate
  • Methyl 4-bromo-5-fluoro-2-hydroxybenzoate

Uniqueness

Methyl 4-bromo-5-formyl-2-hydroxybenzoate is unique due to the presence of both a formyl group and a bromine atom on the benzene ring, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

methyl 4-bromo-5-formyl-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c1-14-9(13)6-2-5(4-11)7(10)3-8(6)12/h2-4,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDWAEAOFYHXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)C=O)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.